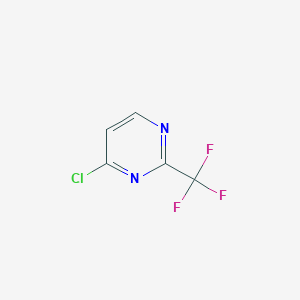

4-Chloro-2-(trifluoromethyl)pyrimidine

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-chloro-2-(trifluoromethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2ClF3N2/c6-3-1-2-10-4(11-3)5(7,8)9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVEGSCLVOXWLIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80571086 | |

| Record name | 4-Chloro-2-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80571086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1514-96-1 | |

| Record name | 4-Chloro-2-(trifluoromethyl)pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1514-96-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80571086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-2-(trifluoromethyl)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of Nitrogen Heterocycles in Medicinal and Agrochemical Sciences

Nitrogen-containing heterocycles are fundamental building blocks in the development of biologically active molecules. researchgate.netjuniperpublishers.com Their prevalence is remarkable, with statistical analyses revealing that approximately 59-60% of all small-molecule drugs approved by the U.S. Food and Drug Administration (FDA) contain at least one nitrogen heterocycle. msesupplies.comopenmedicinalchemistryjournal.comnih.govrsc.org This widespread use highlights their critical role in the architecture of modern pharmaceuticals. nih.govrsc.org Similarly, in the agrochemical industry, it is estimated that over 70% of commercial crop protection agents feature a heterocyclic structure, with nitrogen-containing rings being particularly prominent. researchgate.netmsesupplies.comopenmedicinalchemistryjournal.com

The utility of nitrogen heterocycles like pyrimidine (B1678525), pyridine, pyrazole (B372694), and imidazole (B134444) lies in their versatile chemical nature. mdpi.com The nitrogen atoms within the ring can act as hydrogen bond acceptors, enabling strong and specific interactions with biological targets such as enzymes and receptors. nih.govrsc.org This capacity for molecular recognition is a key factor in their biological efficacy. Furthermore, the rigid, planar structure of many aromatic heterocycles provides a stable scaffold for the precise three-dimensional arrangement of other functional groups, which is crucial for optimizing binding affinity. These structural frameworks are integral to a wide range of therapeutic agents, including anticancer, anti-inflammatory, antiviral, and antibacterial drugs. mdpi.comnih.gov In agriculture, they form the core of numerous advanced fungicides, herbicides, and insecticides. openmedicinalchemistryjournal.comjuniperpublishers.com

| Nitrogen Heterocycle Class | Core Structure Example | Significance in Medicinal/Agrochemical Sciences |

|---|---|---|

| Pyrimidines | Pyrimidine | Core component of nucleic acids (cytosine, thymine, uracil) and found in numerous anticancer, antiviral, and antifungal agents. mdpi.comnih.gov |

| Pyridines | Pyridine | A key scaffold in various drugs and widely used in agrochemicals like herbicides and insecticides. juniperpublishers.com |

| Imidazoles | Imidazole | Present in the amino acid histidine and used in many antifungal drugs and other therapeutic agents. mdpi.com |

| Pyrazoles | Pyrazole | Forms the basis for several anti-inflammatory drugs and is a common motif in modern fungicides and insecticides. mdpi.com |

The Role of the Trifluoromethyl Group in Modulating Chemical and Biological Profiles

The introduction of a trifluoromethyl (-CF3) group into an organic molecule is a powerful and widely used strategy in drug design and agrochemical development. hovione.combohrium.com This small functional group can dramatically alter a compound's physicochemical and biological properties. nih.gov The -CF3 group is often employed as a bioisostere for a methyl (-CH3) or a chlorine (Cl) group, meaning it has a similar size but different electronic properties, which can be used to fine-tune a molecule's activity. mdpi.comwikipedia.org

One of the most significant effects of the trifluoromethyl group is its high electronegativity, which is intermediate between that of fluorine and chlorine. wikipedia.org This strong electron-withdrawing nature can influence the acidity or basicity of nearby functional groups and alter the electron distribution in an aromatic ring system, often deactivating it to metabolic oxidation. mdpi.com The carbon-fluorine bond is one of the strongest in organic chemistry, making the -CF3 group exceptionally stable to metabolic degradation. mdpi.com This enhanced metabolic stability can lead to a longer biological half-life for a drug candidate. mdpi.com

Furthermore, the -CF3 group significantly increases a molecule's lipophilicity (its ability to dissolve in fats and lipids). mdpi.com This property is crucial for a compound's ability to cross biological membranes and reach its target site within the body or a pest. mdpi.com By modulating lipophilicity, chemists can optimize a compound's absorption, distribution, metabolism, and excretion (ADME) profile, which is a critical factor in the development of a successful drug or agrochemical. nih.gov The strategic placement of a trifluoromethyl group can therefore enhance a molecule's potency, stability, and bioavailability. hovione.com

| Property | Hydrogen (-H) | Methyl (-CH3) | Trifluoromethyl (-CF3) | Impact of -CF3 Group |

|---|---|---|---|---|

| van der Waals Radius (Å) | 1.20 | 2.00 | 2.44 | Increases steric bulk, similar to an ethyl group. |

| Electronegativity (Pauling Scale) | 2.20 | ~2.55 (for Carbon) | ~3.4 (as a group) | Strongly electron-withdrawing, influencing molecular electronics. wikipedia.org |

| Lipophilicity Contribution (Hansch π value) | 0.00 | +0.56 | +0.88 | Significantly increases lipophilicity, enhancing membrane permeability. mdpi.com |

| Metabolic Stability | Variable | Susceptible to oxidation | Highly stable | Increases resistance to metabolic breakdown due to strong C-F bonds. mdpi.com |

Chemical Reactivity and Transformation Pathways of 4 Chloro 2 Trifluoromethyl Pyrimidine

Nucleophilic Substitution Reactions at the Pyrimidine (B1678525) Ring

The chlorine atom at the C4 position of the pyrimidine ring is a labile leaving group, rendering this position susceptible to attack by a wide range of nucleophiles. The pyrimidine ring's electron-deficient character facilitates these substitution reactions. scbt.com

4-Chloro-2-(trifluoromethyl)pyrimidine readily undergoes substitution reactions with various nitrogen-centered nucleophiles. These reactions are fundamental in synthesizing a diverse array of substituted pyrimidines.

Amines : Primary and secondary amines react with chloropyrimidines to form the corresponding amino-pyrimidine derivatives. beilstein-journals.orgresearchgate.net For instance, the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with various anilines has been studied, highlighting the scope of this transformation. preprints.org In related 2,4-dichloropyrimidine systems, amine addition typically occurs preferentially at the more reactive 4-position. google.comgoogle.com

Hydrazines : The reaction with hydrazine hydrate serves as a common method to introduce a hydrazinyl group onto the pyrimidine core. For example, 4-chloro-2-hydrazino-6-methylpyrimidine can be synthesized from its chloro precursor by treatment with hydrazine hydrate in ethanol. heteroletters.org This hydrazinyl intermediate is then often used to construct fused heterocyclic systems. nih.gov

Pyrazoles : Pyrazole (B372694) derivatives can be introduced onto the pyrimidine scaffold through the reaction of hydrazinylpyrimidines with β-diketones. The reaction of 2-hydrazino-4,6-dimethylpyrimidine with trifluoromethyl-β-diketones has been shown to produce pyrazole-substituted pyrimidines, with the reaction outcome being dependent on the conditions. researchgate.net

The table below summarizes typical reactions with nitrogen nucleophiles.

| Nucleophile | Reagent/Conditions | Product Type | Reference |

| Amine | Primary/Secondary Amine, DIPEA, MeCN, 0 °C | 4-Aminopyrimidine derivative | researchgate.net |

| Hydrazine | Hydrazine Hydrate, Ethanol, Reflux | 4-Hydrazinylpyrimidine derivative | heteroletters.org |

| Pyrazole Precursor | Hydrazinylpyrimidine + Acetyl Acetone, Ethanol, Reflux | 4-(Pyrazol-1-yl)pyrimidine derivative | heteroletters.org |

This table is interactive. Click on the headers to sort the data.

Oxygen and sulfur-based nucleophiles also effectively displace the C4-chloro substituent.

Oxygen Nucleophiles : Alkoxides and phenoxides react to yield the corresponding ether derivatives. For example, ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate reacts with sodium phenoxide to give the normal substitution product. rsc.org With an excess of a strong nucleophile like sodium methoxide, substitution at other positions can also occur. rsc.org

Sulfur Nucleophiles : Thiolates, such as sodium thiophenoxide, readily react to form thioethers. rsc.org In some cases, the nucleophile's softness or hardness can influence the reaction's outcome. thieme.de It has been noted that reaction of a related tetrachloropyrimidine with sodium thiophenolate can also lead to the reduction of a trichloromethyl group present on the ring. d-nb.info

In pyrimidine systems with multiple leaving groups, the regioselectivity of nucleophilic substitution is a critical factor. For 2,4-disubstituted pyrimidines, the C4 position is generally more reactive towards nucleophilic attack than the C2 position. google.comgoogle.com This enhanced reactivity is attributed to the greater ability of the adjacent nitrogen atom at position 3 to stabilize the Meisenheimer intermediate formed during the substitution process.

When 5-chloro-2,4,6-trifluoropyrimidine is treated with amine nucleophiles, mixtures of products are formed, but substitution occurs preferentially at the 4-position. beilstein-journals.org However, achieving high regioselectivity can be challenging and often results in isomeric mixtures, which may require difficult purification steps. google.comgoogle.com Stereoselectivity is generally not a factor in these aromatic substitution reactions unless a chiral center is present in the nucleophile or elsewhere in the molecule.

Transition Metal-Catalyzed Cross-Coupling Reactions

The chloro-substituent on this compound also serves as a handle for various transition metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. These methods are powerful tools for creating complex molecular architectures. nih.gov

The Suzuki-Miyaura reaction is one of the most widely used methods for forming C-C bonds, coupling aryl or vinyl halides with boronic acids. nih.gov Halogenated pyrimidines are excellent substrates for this reaction due to the electron-deficient nature of the ring system. researchgate.netmdpi.com

This compound and its derivatives can be efficiently coupled with various aryl and heteroaryl boronic acids. manchester.ac.ukresearchgate.net These reactions are typically catalyzed by palladium(0) complexes, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a base. Microwave irradiation has been shown to assist these couplings, leading to good yields and shorter reaction times. manchester.ac.ukresearchgate.net The reaction regioselectively occurs at the C4 position, replacing the chlorine atom with the aryl or heteroaryl group from the boronic acid. mdpi.commdpi.com

The table below provides an overview of representative Suzuki-Miyaura coupling conditions.

| Substrate | Boronic Acid | Catalyst | Base | Solvent | Yield | Reference |

| 4-Chloro-2-(trifluoromethyl)pyrido[1,2-e]purine | Aryl/Heteroaryl boronic acids | Pd(0) catalyst | K2CO3 | Dioxane/Water | Good | manchester.ac.ukresearchgate.net |

| 2,4-Dichloropyrimidines | Aryl/Heteroaryl boronic acids | Pd(PPh3)4 | Various | Various | Good to Excellent | mdpi.com |

| 4-Chloro-2-(trifluoromethyl)pyrimido[1,2-b]indazole | 4-Methoxyphenylboronic acid | PdCl2(PPh3)2 | Na2CO3 | Dioxane/Water | Good | mdpi.com |

This table is interactive. Click on the headers to sort the data.

Sonogashira Coupling : This reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper co-catalyst. wikipedia.orgorganic-chemistry.org this compound derivatives have been successfully used in Sonogashira couplings to introduce alkynyl moieties at the C4 position. manchester.ac.ukresearchgate.net The reaction is carried out under mild conditions and is a valuable tool for synthesizing complex molecules. wikipedia.org

Buchwald-Hartwig Amination : This palladium-catalyzed cross-coupling reaction is a powerful method for forming carbon-nitrogen bonds between aryl halides and amines. wikipedia.org It offers a broad substrate scope and functional group tolerance, making it a key transformation in modern organic synthesis. wikipedia.orglibretexts.org While direct examples on this compound are not detailed in the provided results, this methodology is widely applicable to aryl chlorides and represents a crucial pathway for synthesizing N-aryl pyrimidines from the corresponding chloro derivatives. nih.govtcichemicals.com The reaction typically involves a palladium catalyst, a phosphine ligand (such as XPhos), and a base. tcichemicals.com

Derivatization and Functionalization Strategies of this compound

The strategic location of the chloro and trifluoromethyl substituents on the pyrimidine ring dictates the regioselectivity of its reactions, making it a valuable precursor for targeted molecular design. The electron-deficient nature of the pyrimidine ring, further enhanced by the trifluoromethyl group, renders the C4-position highly susceptible to nucleophilic attack, facilitating the displacement of the chlorine atom. This reactivity forms the basis for a multitude of derivatization and functionalization strategies.

Synthesis of Advanced Pyrimidine Derivatives

The primary route for the derivatization of this compound involves nucleophilic aromatic substitution (SNAr) at the C4-position. This allows for the introduction of a wide variety of functional groups, leading to the synthesis of advanced pyrimidine derivatives with tailored electronic and steric properties.

The reaction with various nucleophiles such as amines, thiols, and alcohols proceeds readily, often under mild conditions, to yield the corresponding 4-substituted-2-(trifluoromethyl)pyrimidines. For instance, the reaction with primary and secondary amines provides access to a library of 4-amino-2-(trifluoromethyl)pyrimidine derivatives. Similarly, treatment with thiols or alkoxides leads to the formation of 4-thioether and 4-alkoxy-2-(trifluoromethyl)pyrimidines, respectively.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, have further expanded the scope of derivatization. These powerful synthetic tools enable the formation of carbon-carbon and carbon-nitrogen bonds at the C4-position, allowing for the introduction of aryl, heteroaryl, and a variety of amino functionalities.

Table 1: Examples of Advanced Pyrimidine Derivatives Synthesized from this compound

| Nucleophile/Reagent | Resulting Derivative Class | General Reaction Conditions |

| Primary/Secondary Amines | 4-Amino-2-(trifluoromethyl)pyrimidines | Base (e.g., DIPEA, K₂CO₃), Solvent (e.g., EtOH, DMF), RT to reflux |

| Thiols | 4-Thioether-2-(trifluoromethyl)pyrimidines | Base (e.g., NaH, K₂CO₃), Solvent (e.g., THF, DMF), RT |

| Alcohols/Phenols | 4-Alkoxy/Aryloxy-2-(trifluoromethyl)pyrimidines | Base (e.g., NaH), Solvent (e.g., THF, DMF), RT to reflux |

| Arylboronic acids | 4-Aryl-2-(trifluoromethyl)pyrimidines | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃), Solvent (e.g., Toluene/H₂O) |

Exploration of Polycyclic and Fused Heterocyclic Systems

The inherent reactivity of this compound also makes it an invaluable precursor for the construction of more complex polycyclic and fused heterocyclic systems. These scaffolds are of significant interest in medicinal chemistry and materials science due to their often-unique biological activities and photophysical properties.

One common strategy involves the initial substitution of the chlorine atom with a bifunctional nucleophile, which can then undergo an intramolecular cyclization to form a new ring fused to the pyrimidine core. For example, reaction with a suitably substituted aminophenol or aminothiophenol can lead to the formation of fused oxazine or thiazine ring systems.

Furthermore, the pyrimidine ring itself can act as a dienophile or a heterodienophile in cycloaddition reactions, or the substituents introduced at the C4-position can participate in subsequent cyclization reactions to build additional rings. This has led to the synthesis of a variety of fused systems, including:

Thieno[2,3-d]pyrimidines: These can be synthesized by reacting this compound with a reagent that introduces a thiophene ring precursor, followed by cyclization. 4-Chlorothieno[2,3-d]pyrimidines can be prepared by the chlorination of the corresponding 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidines with reagents like phosphoryl chloride. nih.gov These chloro derivatives can then undergo nucleophilic substitution with various amines to produce a range of 4-alkylamino- and 4-arylaminothieno[2,3-d]pyrimidines. nih.gov

Furo[2,3-d]pyrimidines: Analogous to the thieno derivatives, the synthesis of furo[2,3-d]pyrimidines can be achieved through strategies that involve the formation of a furan ring fused to the pyrimidine.

Pyrido[2,3-d]pyrimidines: The construction of the pyrido[2,3-d]pyrimidine scaffold often involves the cyclization of appropriately substituted pyrimidines. researchgate.netnih.gov For instance, a 4-chloro substituted pyrido[2,3-d]pyrimidin-7(8H)-one can be synthesized from a chloro-substituted pyrimidine aldehyde. researchgate.net

Pyrido[1,2-e]purines: More complex fused systems like 4‐chloro‐2‐(trifluoromethyl)pyrido[1,2‐e]purines have been synthesized from 2‐aminopyridine derivatives, showcasing the utility of substituted pyrimidines in building intricate heterocyclic architectures. researchgate.net

The synthesis of these fused systems often requires multi-step reaction sequences and careful control of reaction conditions to achieve the desired regioselectivity and yield.

Table 2: Examples of Fused Heterocyclic Systems Derived from this compound Chemistry

| Fused Heterocyclic System | General Synthetic Strategy |

| Thieno[2,3-d]pyrimidines | Reaction with thiophene precursors and subsequent cyclization. |

| Furo[2,3-d]pyrimidines | Reaction with furan precursors and subsequent cyclization. |

| Pyrido[2,3-d]pyrimidines | Cyclization of appropriately substituted pyrimidine derivatives. |

| Pyrido[1,2-e]purines | Multi-step synthesis involving substituted pyrimidine intermediates. |

Spectroscopic and Structural Characterization Methodologies for Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the solution-state structure of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

The ¹H NMR spectrum of 4-Chloro-2-(trifluoromethyl)pyrimidine is expected to be relatively simple, revealing the electronic environment of the two protons on the pyrimidine (B1678525) ring. The protons at positions 5 and 6 would appear as distinct signals. Due to the electron-withdrawing nature of the chlorine atom and the trifluoromethyl group, these protons are expected to be deshielded and resonate in the downfield region of the spectrum, likely between δ 7.0 and 9.0 ppm. The signals would appear as doublets due to spin-spin coupling with each other.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-5 | 7.50 - 7.80 | Doublet (d) |

Note: These are estimated values. Actual chemical shifts depend on the solvent and experimental conditions.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal. The carbon atom of the trifluoromethyl group will exhibit a characteristic quartet due to coupling with the three fluorine atoms. The carbons of the pyrimidine ring will have chemical shifts influenced by the attached substituents and the ring nitrogen atoms.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (¹JCF) |

|---|---|---|

| C-2 | 155 - 160 | Quartet (q) |

| C-4 | 162 - 167 | Singlet (s) |

| C-5 | 120 - 125 | Singlet (s) |

| C-6 | 158 - 163 | Singlet (s) |

Note: These are estimated values. The quartet for C-2 is due to two-bond coupling with the CF₃ group.

¹⁹F NMR is a highly sensitive technique specifically for observing fluorine atoms. For this compound, the ¹⁹F NMR spectrum would show a single signal for the three equivalent fluorine atoms of the trifluoromethyl group. This signal would appear as a singlet, as there are no other fluorine atoms in the molecule to couple with. The chemical shift of the CF₃ group is typically observed in a characteristic region of the ¹⁹F NMR spectrum.

Table 3: Predicted ¹⁹F NMR Chemical Shift for this compound

| Fluorine Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|

Note: Chemical shifts are relative to a standard such as CFCl₃.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

FT-IR Spectroscopy : The FT-IR spectrum of this compound would display characteristic absorption bands. Key expected vibrations include C-H stretching for the aromatic protons, C=N and C=C stretching vibrations from the pyrimidine ring, and strong C-F stretching bands associated with the trifluoromethyl group. The C-Cl stretching vibration would appear in the lower frequency region of the spectrum.

Raman Spectroscopy : Raman spectroscopy, which relies on the scattering of light, provides complementary information to FT-IR. The symmetric vibrations of the pyrimidine ring and the C-Cl bond are often more intense in the Raman spectrum.

Table 4: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | FT-IR/Raman |

| C=N, C=C Ring Stretch | 1600 - 1400 | FT-IR/Raman |

| C-F Stretch (CF₃) | 1350 - 1100 (multiple strong bands) | FT-IR |

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a molecule. In high-resolution mass spectrometry (HRMS), the exact mass of the molecular ion can be measured, allowing for the determination of the molecular formula (C₅H₂ClF₃N₂). The mass spectrum would also show a characteristic isotopic pattern for the molecular ion due to the presence of one chlorine atom (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio).

Electron ionization (EI) mass spectrometry would also reveal the fragmentation pattern of the molecule. Likely fragmentation pathways would include the loss of a chlorine atom, a cyanide (CN) fragment, or the trifluoromethyl radical, leading to the formation of stable cationic fragments.

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would require the growth of a suitable single crystal of this compound.

Should a crystal structure be determined, it would provide exact bond lengths, bond angles, and intermolecular interactions, such as stacking or halogen bonding. This data is invaluable for understanding the molecule's solid-state packing and for computational chemistry studies. To date, a published crystal structure for this compound has not been identified in the crystallographic databases.

Chromatographic Techniques for Purity Assessment and Separation of Isomers of this compound

Chromatographic techniques are fundamental in the synthesis and quality control of this compound, ensuring its chemical purity and resolving it from potential isomers. Methodologies such as thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and gas chromatography (GC) are routinely employed for these purposes.

Thin-layer chromatography serves as a rapid and straightforward method for monitoring the progress of reactions that produce this compound. google.com By spotting the reaction mixture on a TLC plate and developing it with an appropriate solvent system, the consumption of starting materials and the formation of the desired product can be visualized, often under UV light. libretexts.org The choice of the mobile phase, typically a mixture of a nonpolar solvent like hexane and a more polar solvent such as ethyl acetate, is critical for achieving good separation of spots on the plate. chemistryhall.com

For a more precise and quantitative assessment of purity, high-performance liquid chromatography is the method of choice. Reverse-phase HPLC, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase, is a common approach for analyzing pyrimidine derivatives. sielc.com The separation is based on the differential partitioning of the compound and its impurities between the stationary and mobile phases. For instance, a method for a structurally similar compound, 4-Chloro-2,6-diaminopyrimidine, employs a mobile phase of acetonitrile, water, and an acid modifier on a Newcrom R1 column. sielc.com While specific methods for this compound are often proprietary, a typical analysis would involve a C18 column with a mobile phase gradient of water and acetonitrile, with detection by UV spectroscopy.

Gas chromatography, often coupled with mass spectrometry (GC-MS), is another powerful technique for the analysis of volatile compounds like this compound. In GC, the compound is vaporized and passed through a column with a specific stationary phase. The separation is based on the compound's boiling point and its interaction with the stationary phase. The retention time, the time it takes for the compound to travel through the column, is a characteristic feature used for identification. The subsequent mass spectrometry analysis provides a fragmentation pattern that can confirm the identity and purity of the compound.

The separation of isomers, such as the positional isomer 4-chloro-6-(trifluoromethyl)pyrimidine, is a critical analytical challenge. Due to their similar physical properties, their separation often requires optimized chromatographic conditions. High-resolution gas chromatography with a suitable capillary column or specialized HPLC columns can be employed to resolve such closely related compounds.

Furthermore, while this compound itself is not chiral, derivatives synthesized from it may be. In such cases, chiral chromatography becomes essential for the separation of enantiomers. wikipedia.orgphenomenex.com This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. wikipedia.orgphenomenex.com Common CSPs are based on polysaccharides, proteins, or cyclodextrins. wikipedia.orggcms.cz The choice of the chiral column and the mobile phase is crucial for achieving effective enantiomeric separation. phenomenex.comnih.gov

Below are illustrative data tables outlining typical chromatographic conditions that could be adapted for the analysis of this compound and its derivatives.

Table 1: Illustrative HPLC Purity Assessment Conditions

| Parameter | Condition |

| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Table 2: Illustrative GC-MS Purity Assessment Conditions

| Parameter | Condition |

| Column | Capillary Column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI) |

Table 3: Illustrative Chiral HPLC Conditions for a Pyrimidine Derivative

| Parameter | Condition |

| Column | Chiral Stationary Phase (e.g., polysaccharide-based) |

| Mobile Phase | Hexane/Isopropanol (e.g., 90:10 v/v) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV at a suitable wavelength |

| Column Temperature | Ambient |

Computational and Theoretical Investigations in Chemical Research

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and geometric properties of molecules. By approximating the electron density of a system, DFT can accurately predict molecular geometries, including bond lengths and angles, with high computational efficiency.

A geometry optimization of 4-chloro-2-(trifluoromethyl)pyrimidine would be performed using a functional like B3LYP combined with a basis set such as 6-311++G(d,p) to achieve a stable, low-energy conformation. researchgate.net The resulting data would provide precise measurements of the interatomic distances and angles within the molecule. Based on studies of similar pyrimidine (B1678525) derivatives, the bond lengths within the pyrimidine ring are expected to reflect its aromatic character. ijcce.ac.ir For instance, C-N bond lengths in related pyrimidine structures have been reported in the range of 1.32 to 1.35 Å. science.gov

The electronic structure analysis would involve examining the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and polarizability. A smaller energy gap generally implies higher chemical reactivity. asianresassoc.org In a theoretical study of N-((1H-benzo[d]imidazol-2-yl)methyl) pyrimidin-4-amine, the HOMO and LUMO energies were calculated to be -6.26 eV and -0.88 eV, respectively, indicating the molecule's potential as both an electron donor and acceptor.

Table 1: Predicted Molecular Geometry and Electronic Properties of a Representative Pyrimidine Derivative (Note: This data is illustrative, based on typical findings for substituted pyrimidines, as specific data for this compound is not available in the cited literature.)

| Parameter | Predicted Value | Significance |

| C-N Bond Length (ring) | ~1.33 Å | Indicates aromatic character of the pyrimidine ring. |

| C-Cl Bond Length | ~1.73 Å | Typical length for a chloro-aromatic bond. |

| C-CF3 Bond Length | ~1.48 Å | Standard length for a C-C bond involving a trifluoromethyl group. |

| HOMO Energy | -6.0 to -7.5 eV | Relates to electron-donating capability. |

| LUMO Energy | -0.5 to -1.5 eV | Relates to electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | ~5.0 to 6.5 eV | Indicates high chemical stability. |

Prediction of Reactivity and Reaction Mechanisms through Computational Modeling

Computational modeling is instrumental in predicting the reactivity of a molecule and elucidating potential reaction mechanisms. By analyzing the electronic properties derived from DFT calculations, researchers can identify which sites on the molecule are most susceptible to nucleophilic or electrophilic attack.

Global reactivity descriptors, such as chemical hardness (η), chemical potential (μ), and the electrophilicity index (ω), can be calculated from the HOMO and LUMO energies. ijcce.ac.ir Hardness is a measure of resistance to charge transfer, while the electrophilicity index quantifies the ability of a molecule to accept electrons. For this compound, the presence of the electron-withdrawing trifluoromethyl group and the chlorine atom is expected to significantly influence these parameters, making the pyrimidine ring electron-deficient and susceptible to nucleophilic attack.

Furthermore, computational models can be used to map out the potential energy surface for a chemical reaction involving the target molecule. By locating transition states and calculating activation energies, the most favorable reaction pathways can be determined. This is particularly useful for understanding nucleophilic aromatic substitution reactions, where the chlorine atom at the 4-position could be displaced by a nucleophile.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution Analysis

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is calculated by determining the electrostatic potential at the surface of the molecule and is color-coded to indicate different charge regions. MEP maps are invaluable for predicting how a molecule will interact with other chemical species. acs.org

The color scheme typically ranges from red to blue, where:

Red indicates regions of high electron density (negative electrostatic potential), which are prone to electrophilic attack.

Blue signifies regions of low electron density (positive electrostatic potential), which are susceptible to nucleophilic attack.

Green and Yellow represent areas with intermediate or near-neutral potential.

For this compound, an MEP analysis would likely reveal a significant negative potential (red/yellow) around the nitrogen atoms of the pyrimidine ring due to their lone pairs of electrons, making them potential sites for protonation or interaction with electrophiles. Conversely, the electron-withdrawing effects of the chlorine and trifluoromethyl groups would create regions of positive potential (blue) on adjacent carbon atoms, identifying them as likely sites for nucleophilic attack. acs.org

Studies on Excited States and Spectroscopic Property Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to investigate the excited states of molecules and predict their spectroscopic properties, such as UV-Vis absorption spectra. asianresassoc.orgjoasciences.com By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption wavelengths (λmax) and oscillator strengths (a measure of transition intensity). asianresassoc.org

A TD-DFT calculation for this compound would identify the key electronic transitions, likely π → π* and n → π* transitions associated with the pyrimidine ring's aromatic system and the nitrogen lone pairs. The results would provide a theoretical UV-Vis spectrum, which could be compared with experimental data to validate the computational model. These calculations are often performed in both the gas phase and in various solvents using models like the Polarizable Continuum Model (PCM) to account for solvent effects on the electronic transitions. asianresassoc.org Theoretical studies on similar heterocyclic compounds have shown good agreement between TD-DFT predicted spectra and experimental findings. joasciences.com

Applications in Medicinal Chemistry Research and Drug Discovery

Development of Enzyme Inhibitors and Receptor Modulators

The pyrimidine (B1678525) core is a well-established pharmacophore that can mimic the purine (B94841) bases of ATP, enabling derivatives to act as competitive inhibitors for a wide range of enzymes, particularly kinases.

The trifluoromethylpyrimidine framework has been instrumental in developing potent and selective enzyme inhibitors. A notable example is its use in the creation of inhibitors for Proline-rich Tyrosine Kinase 2 (PYK2), a non-receptor tyrosine kinase implicated in various cellular processes. Researchers have synthesized series of diaminopyrimidines based on this scaffold, which have demonstrated significant PYK2 potency and selectivity over the closely related Focal Adhesion Kinase (FAK). nih.govresearchgate.net

Further research into polysubstituted pyrimidine derivatives containing a trifluoromethyl group has identified compounds that are likely to bind effectively within the hydrophobic pocket of ubiquitin-specific protease 7 (USP7), a target for cancer therapy. bohrium.com Molecular docking studies suggest that these derivatives can be well-integrated into the active site, indicating their potential for further development as USP7 inhibitors. bohrium.com

The binding affinity of a ligand to its target is a critical determinant of its therapeutic efficacy. The inclusion of fluorine and trifluoromethyl groups in drug candidates is a recognized strategy to enhance this affinity. nih.govresearchgate.net The trifluoromethyl group on the pyrimidine ring can participate in orthogonal multipolar interactions with backbone carbonyl groups in a protein's binding site. nih.govresearchgate.net These interactions, distinct from traditional hydrogen bonds, can significantly increase binding affinity. nih.gov In the development of menin-MLL inhibitors, for instance, the introduction of trifluoromethyl groups led to a considerable improvement in inhibitory activity, attributed to short, favorable interactions with the protein backbone. researchgate.net This principle is leveraged in designing inhibitors based on the 4-Chloro-2-(trifluoromethyl)pyrimidine scaffold to optimize their fit and interaction strength with target enzymes or receptors.

Anticancer Activity Research and Derivative Evaluation

The pyrimidine scaffold is a cornerstone in the development of anticancer drugs, and derivatives of this compound have shown considerable promise in this area. mdpi.comfrontiersin.org The trifluoromethyl group, in particular, is a feature of several successful anticancer drugs, where it enhances lipophilicity and metabolic stability. mdpi.com

Research has focused on synthesizing novel series of compounds by modifying the core structure. For example, new 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives have been synthesized and evaluated for their antiproliferative activity against various human cancer cell lines. mdpi.comnih.gov One of the most active compounds identified was 7-Chloro-3-phenyl-5-(trifluoromethyl) nih.govnih.govthiazolo[4,5-d]pyrimidine-2(3H)-thione, which showed potent growth inhibition against melanoma, breast, and prostate cancer cells. mdpi.comnih.gov

Another study focused on trifluoromethyl-substituted pyrimidine derivatives, identifying a compound that displayed potent anti-proliferative activity against the H1975 lung cancer cell line with an IC50 value of 2.27 μM, which was superior to the control drug 5-fluorouracil (B62378) (IC50 = 9.37 μM). nih.gov Further investigations revealed this compound could induce apoptosis and arrest the cell cycle at the G2/M phase in H1975 cells. nih.gov Similarly, other studies have reported trifluoromethyl-containing pyrimidine derivatives with good selectivity for prostate cancer (PC-3) cells, with IC50 values as low as 4.42 µmol L–1. bohrium.com

| Compound | Cancer Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| 7-Chloro-3-phenyl-5-(trifluoromethyl) nih.govnih.govthiazolo[4,5-d]pyrimidine-2(3H)-thione (3b) | C32 (Melanoma) | 24.4 µM | nih.gov |

| 7-Chloro-3-phenyl-5-(trifluoromethyl) nih.govnih.govthiazolo[4,5-d]pyrimidine-2(3H)-thione (3b) | A375 (Melanoma) | 25.4 µM | nih.gov |

| Compound 17v | H1975 (Lung Cancer) | 2.27 µM | nih.gov |

| Compound XXId | PC-3 (Prostate Cancer) | 4.42 µmol L–1 | bohrium.com |

| Compound XXIe | PC-3 (Prostate Cancer) | 4.85 µmol L–1 | bohrium.com |

Anti-inflammatory and Immunomodulatory Agent Discovery

Pyrimidine derivatives are known to exhibit anti-inflammatory effects by inhibiting key inflammatory mediators like prostaglandin (B15479496) E2 (PGE2), various cytokines, and enzymes such as cyclooxygenase (COX). nih.gov The this compound scaffold serves as a template for designing new anti-inflammatory agents.

Studies have reported the synthesis of trifluoromethyl-substituted pyrimidine derivatives as selective COX-2 inhibitors. nih.gov In vitro enzyme inhibition assays showed that some of these derivatives possessed high potency and selectivity. One lead compound exhibited a remarkable IC50 value of 7 nM against the COX-2 enzyme, with no significant inhibition of COX-1. nih.gov Other research has explored pyrazole (B372694) derivatives linked to a trifluoromethyl-pyrimidine moiety, which also showed significant anti-inflammatory activity in carrageenan-induced rat paw edema assays, suggesting their potential as COX-2 inhibitors. nih.gov The trifluoromethyl group is often highlighted for its role in improving the biological activity of these compounds by altering electronic effects and enhancing membrane permeability. tandfonline.com

Antimicrobial Activity Studies (e.g., antifungal, antibacterial)

The development of new antimicrobial agents is a critical area of research, and trifluoromethyl-pyrimidine derivatives have demonstrated significant potential. frontiersin.orgnih.gov These compounds have been particularly noted for their antifungal properties.

In one study, a series of novel trifluoromethyl pyrimidine derivatives bearing an amide moiety were designed and evaluated. frontiersin.orgnih.gov Bioassays revealed that several of these compounds exhibited good to excellent in vitro antifungal activities against a range of plant pathogenic fungi at a concentration of 50 μg/ml. frontiersin.orgnih.gov For example, some compounds showed inhibition rates of up to 100% against Botrytis cinerea, a common plant pathogen. frontiersin.orgnih.gov

Another series of 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine derivatives bearing a thioether moiety also displayed notable antifungal activity. nih.gov Several compounds were particularly effective against various species of Botrytis cinerea, with inhibition rates exceeding 70%. nih.gov The introduction of a halogen atom into the structure was found to further improve antifungal activity. frontiersin.org

| Compound Class/ID | Fungal Strain | Inhibition Rate (%) | Reference |

|---|---|---|---|

| Amide Derivative (5b) | Botrytis cinerea | 96.76% | nih.gov |

| Amide Derivative (5j) | Botrytis cinerea | 96.84% | nih.gov |

| Amide Derivative (5l) | Botrytis cinerea | 100% | nih.gov |

| Amide Derivative (5v) | Sclerotinia sclerotiorum | 82.73% | nih.gov |

| Triazolo-pyrimidine (4) | Strawberry Botrytis cinerea | 82.68% | nih.gov |

| Triazolo-pyrimidine (5r) | Strawberry Botrytis cinerea | 79.85% | nih.gov |

Rational Drug Design Based on Structure-Activity Relationships (SAR)

The development of potent and selective drug candidates from the this compound scaffold is heavily reliant on rational drug design and the elucidation of structure-activity relationships (SAR). SAR studies help in understanding how specific structural modifications influence biological activity.

In the development of PYK2 inhibitors, SAR studies were crucial. Using library synthesis and traditional medicinal chemistry, a series of compounds was optimized to achieve good PYK2 potency with 10- to 20-fold selectivity against FAK. nih.gov Subsequent work, guided by structure-based design, identified a follow-up series that maintained potency and selectivity while eliminating the formation of reactive metabolites. nih.gov

For anticancer agents, SAR analysis of thiazolo[4,5-d]pyrimidine (B1250722) derivatives revealed that the presence of a chloro group at the 7-position was beneficial for activity. nih.gov In another series of antitumor compounds, it was found that derivatives with electron-withdrawing groups (like trifluoromethyl) on a benzenesulphonyl moiety exhibited better cytotoxicity against malignant cells and less toxicity to normal cells. tandfonline.com

In the context of antifungal agents, SAR analysis of 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine derivatives indicated that the introduction of a halogen atom on the phenyl ring attached to the thioether linker could improve antifungal activities against Botrytis cinerea. frontiersin.org These insights are invaluable for the rational design of next-generation compounds with improved efficacy and safety profiles.

Mechanistic Studies of Biological Actions

While this compound is a pivotal starting material in the synthesis of numerous biologically active compounds, comprehensive mechanistic studies detailing its own specific biological actions are not extensively documented in scientific literature. Its primary role in medicinal chemistry is that of a versatile chemical scaffold. The introduction of the this compound moiety into larger molecules is a key strategy for developing novel therapeutic agents. The mechanistic studies, therefore, are predominantly focused on the derivatives synthesized from this compound, rather than the compound itself.

The trifluoromethyl group at the 2-position and the chlorine atom at the 4-position of the pyrimidine ring are crucial for its utility as a synthetic intermediate. The electron-withdrawing nature of the trifluoromethyl group enhances the reactivity of the chlorine atom, facilitating its displacement in nucleophilic substitution reactions. This allows for the facile introduction of various functional groups at the 4-position, leading to a diverse array of derivatives with a wide range of biological activities.

Inhibition of Cellular Signaling Pathways

Derivatives of this compound have been instrumental in the development of inhibitors targeting critical cellular signaling pathways implicated in diseases such as cancer.

One notable area of research is the development of Hedgehog (Hh) signaling pathway inhibitors. The Hh pathway is crucial during embryonic development and its aberrant activation in adults is linked to the development and progression of several types of cancer. Research has led to the synthesis of 4-(2-pyrimidinylamino)benzamide derivatives, starting from this compound, which have demonstrated potent inhibitory activity against the Hh pathway. Mechanistic investigations have shown that these compounds act by antagonizing the Smoothened (SMO) receptor, a key component of the Hh signaling cascade. The binding of these inhibitors to the SMO receptor prevents the downstream activation of Gli transcription factors, thereby blocking the expression of target genes involved in cell proliferation, survival, and differentiation.

| Derivative Class | Target | Mechanism of Action |

| 4-(2-pyrimidinylamino)benzamides | Smoothened (SMO) Receptor | Antagonism of the SMO receptor, leading to the inhibition of the Hedgehog signaling pathway. |

Enzyme Inhibition

The this compound scaffold has been utilized in the design of potent enzyme inhibitors, which are crucial for the treatment of various diseases.

For instance, this pyrimidine derivative is a key building block for the synthesis of novel kinase inhibitors. Kinases are a large family of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. By functionalizing the 4-position of the pyrimidine ring, researchers have developed compounds that can selectively bind to the ATP-binding site of specific kinases, thereby inhibiting their catalytic activity. The trifluoromethyl group often contributes to the binding affinity and selectivity of these inhibitors.

| Derivative Class | Target Enzyme | Mechanism of Action |

| Pyrimidine-based kinase inhibitors | Various Kinases (e.g., Aurora Kinase, c-KIT) | Competitive inhibition at the ATP-binding site, blocking downstream signaling. acs.orgnih.gov |

Interaction with G-Protein Coupled Receptors (GPCRs)

The versatility of this compound extends to the development of ligands for G-protein coupled receptors (GPCRs), a large family of transmembrane receptors that are important drug targets. It is used to prepare trifluoromethyl(pyrimidin-2-yl)azetidine-2-carboxamides, which act as potent and orally bioavailable agonists for the Takeda G-protein-coupled receptor 5 (TGR5), also known as GPBAR1. chemicalbook.com TGR5 is involved in the regulation of energy metabolism and inflammation, making it an attractive target for the treatment of metabolic diseases such as type 2 diabetes and obesity. The pyrimidine core of these agonists is essential for their interaction with the receptor, leading to the activation of downstream signaling pathways.

| Derivative Class | Target Receptor | Biological Action |

| Trifluoromethyl(pyrimidin-2-yl)azetidine-2-carboxamides | Takeda G-protein-coupled receptor 5 (TGR5/GPBAR1) | Agonism, leading to the activation of downstream signaling pathways involved in metabolism and inflammation. chemicalbook.com |

Antiviral and Antifungal Activity

In the realm of infectious diseases, derivatives of this compound have shown promise as antiviral and antifungal agents. Studies on novel trifluoromethyl pyrimidine derivatives have demonstrated their ability to inhibit the replication of viruses and the growth of pathogenic fungi. For example, certain derivatives have shown good interaction with the Tobacco Mosaic Virus coat protein (TMV-CP), suggesting a mechanism that involves interference with viral assembly or stability. In antifungal applications, these compounds have been shown to inhibit mycelial growth, although the precise molecular targets are still under investigation for many of these derivatives.

| Derivative Class | Biological Target | Observed Effect |

| Novel trifluoromethyl pyrimidine derivatives | Tobacco Mosaic Virus Coat Protein (TMV-CP) | Inhibition of viral replication. |

| Novel trifluoromethyl pyrimidine derivatives | Fungal cellular components | Inhibition of mycelial growth. |

Applications in Agrochemical Research and Development

Herbicidal Compound Development and Efficacy Studies

The trifluoromethylpyrimidine moiety is a key feature in the design of modern herbicides. Researchers have utilized 4-chloro-2-(trifluoromethyl)pyrimidine and its analogs to develop new herbicidal compounds, particularly those targeting specific biochemical pathways in weeds.

A notable area of research involves the synthesis of aryloxyphenoxypropionates (APPs), a class of herbicides that function by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme in monocotyledonous plants. researchgate.net A study detailed the synthesis of a series of pyrimidinyloxyphenoxypropionate derivatives designed for this purpose. The synthetic protocols leverage the reactivity of the chloro group on the pyrimidine (B1678525) ring to connect it to a phenoxypropionate core through an oxygen bridge. researchgate.net

Preliminary bioassays of these synthesized compounds have demonstrated significant herbicidal activities against weeds like barnyard grass (Echinochloa crus-galli) and broadleaf weeds such as rape (Brassica napus) at application rates of 100 mg/L. researchgate.net Several of these derivatives showed greater potency in inhibiting the stalk growth of barnyard grass when compared to the commercial herbicide cyhalofop. researchgate.net

Herbicidal Efficacy of a Pyrimidinyloxyphenoxypropionate Derivative

Comparison of a novel compound's activity against barnyard grass with a commercial standard.

| Compound | Target Weed | Observation | Efficacy Relative to Cyhalofop |

|---|---|---|---|

| Methyl (R)-2-(4-(4-chloro-6-trifluoromethylpyrimidin-2-yloxy)phenoxy)propanoate | Barnyard Grass (Echinochloa crus-galli) | Inhibition of stalk growth | More potent than Cyhalofop researchgate.net |

Fungicidal Agent Synthesis and Evaluation

The pyrimidine scaffold is integral to many commercial fungicides, and the inclusion of a trifluoromethyl group can enhance their efficacy. Research has focused on synthesizing novel pyrimidine derivatives to combat fungal pathogens, including those that have developed resistance to existing treatments.

One line of research has involved the synthesis of novel 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine derivatives bearing a thioether moiety. frontiersin.org Bioassays of these compounds revealed significant antifungal activities against a range of plant pathogens. frontiersin.org Notably, certain compounds showed high efficacy against various species of Botrytis cinerea, a fungus responsible for gray mold disease in many crops. frontiersin.org

Another study focused on creating trifluoromethyl pyrimidine derivatives that incorporate an amide moiety. frontiersin.org These compounds were tested against a panel of plant pathogenic fungi. Several derivatives exhibited excellent in vitro antifungal activity against Botrytis cinereal (B. cinerea), with inhibition rates comparable or superior to the commercial fungicide tebuconazole. frontiersin.org For instance, compounds designated 5b, 5j, and 5l showed inhibition rates of 96.76%, 96.84%, and 100% respectively, against B. cinerea. frontiersin.org

In Vitro Antifungal Activity of Trifluoromethyl Pyrimidine Amide Derivatives

Inhibition rates of synthesized compounds against various plant pathogenic fungi at a concentration of 50 µg/mL.

| Compound ID | Target Fungus | Inhibition Rate (%) | Reference Compound (Inhibition %) |

|---|---|---|---|

| 5b | Botrytis cinerea | 96.76 frontiersin.org | Tebuconazole (96.45%) frontiersin.org |

| 5j | Botrytis cinerea | 96.84 frontiersin.org | Tebuconazole (96.45%) frontiersin.org |

| 5l | Botrytis cinerea | 100 frontiersin.org | Tebuconazole (96.45%) frontiersin.org |

| 5o | Phomopsis sp. | 100 nih.gov | Pyrimethanil (85.1%) nih.gov |

| 5v | Sclerotinia sclerotiorum | 82.73 frontiersin.org | Tebuconazole (83.34%) frontiersin.org |

Insecticidal Research and Pest Control Formulations

Derivatives of this compound are also valuable in the creation of new insecticides. The trifluoromethylpyridine and pyrimidine fragments are present in numerous commercial pesticides. chigroup.site

Research into novel pyrimidin-4-amine derivatives containing a 5-(trifluoromethyl)-1,2,4-oxadiazole moiety has yielded compounds with potent insecticidal properties. acs.orgnih.gov Bioassays demonstrated that these synthesized compounds have excellent activity against a range of pests, including the armyworm (Mythimna separata), bean aphid (Aphis medicagini), and the carmine spider mite (Tetranychus cinnabarinus). acs.orgnih.gov Two compounds in particular, U7 and U8, showed broad-spectrum insecticidal and fungicidal activity. acs.orgnih.gov

Another innovative insecticide, Benzpyrimoxan, features a pyrimidine derivative structure and has shown remarkable activity against the nymphs of rice planthoppers, including strains that are resistant to existing insecticides. semanticscholar.org This highlights the potential for developing new active ingredients with novel modes of action to manage resistant pest populations. semanticscholar.org

Insecticidal Activity of Pyrimidin-4-amine Derivatives

Median lethal concentration (LC50) values against the armyworm (Mythimna separata).

| Compound ID | Target Pest | LC50 (mg/L) | Reference Compound (LC50 mg/L) |

|---|---|---|---|

| U7 | Mythimna separata | 3.57 ± 0.42 acs.orgnih.gov | Flufenerim (3.14 ± 0.73) acs.orgnih.gov |

| U8 | Mythimna separata | 4.22 ± 0.47 acs.orgnih.gov | Flufenerim (3.14 ± 0.73) acs.orgnih.gov |

Development of Novel Crop Protection Agents

Beyond traditional pesticides, research has explored the use of trifluoromethyl pyrimidine derivatives as novel agents that can protect crops through different mechanisms, such as activating the plant's own defense systems.

A study in this area focused on designing and synthesizing a series of trifluoromethyl pyridine piperazine derivatives to act as "plant activators." nih.gov These compounds have been shown to induce systemic acquired resistance (SAR) in plants, enhancing their natural ability to fight off pathogens. The antiviral activity tests showed that several of the synthesized compounds possessed higher activity against Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV) than the commercialized agent Ningnanmycin. nih.gov The most potent compound, A16, demonstrated a significantly better protective effect against TMV than the reference. nih.gov This approach represents an important direction in developing sustainable crop protection solutions. nih.gov

Antiviral (Protective) Activity of a Plant Activator

Median effective concentration (EC50) values for in vivo protection against plant viruses.

| Compound ID | Target Virus | EC50 (µg/mL) | Reference Compound (EC50 µg/mL) |

|---|---|---|---|

| A16 | Tobacco Mosaic Virus (TMV) | 18.4 nih.gov | Ningnanmycin (50.2) nih.gov |

| Cucumber Mosaic Virus (CMV) | 347.8 nih.gov | Ningnanmycin (359.6) nih.gov |

Field Performance and Environmental Impact Assessment of Derived Agrochemicals

While the development of effective agrochemicals is crucial, assessing their field performance and environmental impact is equally important for sustainable agriculture. Agrochemicals, including those derived from pyrimidine structures, can have unintended consequences on the environment. researchgate.net

The extensive use of agrochemicals can negatively affect soil biodiversity, agricultural sustainability, and food safety. researchgate.net Herbicides, for example, can reduce the total microbial population in the soil and adversely affect microbial biodiversity by altering physiological or biosynthetic mechanisms. mdpi.com This can impact important soil functions like mineralization and nutrient dynamics. mdpi.com

The environmental fate of these chemicals is a key consideration. Factors such as their persistence in soil and water, potential for runoff, and impact on non-target organisms like pollinators, aquatic life, and beneficial insects are critical areas of study. mrfimpacts.orgpreprints.org For instance, some herbicides can have a deleterious effect on the spore germination and propagation of essential mycorrhizal fungi, which form symbiotic relationships with plant roots to enhance nutrient uptake. mdpi.com Therefore, ongoing research aims to develop tools to monitor and mitigate the adverse impacts of agrochemicals to ensure that crop protection strategies are both effective and environmentally responsible. mrfimpacts.org

Future Research Directions and Emerging Trends

Innovative Synthetic Strategies for Complex Architectures

The development of novel synthetic routes is paramount for accessing complex molecular architectures derived from 4-Chloro-2-(trifluoromethyl)pyrimidine. Future research will likely concentrate on creating more efficient and selective methods for derivatization, moving beyond simple nucleophilic substitutions of the chlorine atom.

One promising area is the application of C-H functionalization, a powerful strategy for the construction of organic molecules that avoids the need for pre-functionalized starting materials. umich.edu This approach could enable the direct introduction of various substituents onto the pyrimidine (B1678525) ring, offering a more atom-economical and streamlined synthesis of diverse derivatives. emory.edu For instance, developing catalytic systems that can selectively activate and functionalize the C-H bonds of the pyrimidine core would open up new avenues for creating novel compound libraries.

Exploration of Novel Bioactive Scaffolds and Therapeutic Areas

The pyrimidine nucleus is a well-established pharmacophore found in numerous therapeutic agents. researchgate.netresearchgate.net The presence of a trifluoromethyl group often enhances the metabolic stability, lipophilicity, and bioavailability of drug candidates. mdpi.com Consequently, derivatives of this compound are attractive candidates for drug discovery programs.

Future research will undoubtedly focus on synthesizing and screening libraries of compounds derived from this scaffold against a wide range of biological targets. Given the known activities of other pyrimidine derivatives, promising therapeutic areas for exploration include:

Oncology: Many pyrimidine analogs exhibit potent anticancer properties. mdpi.com Research into new derivatives could lead to the discovery of novel kinase inhibitors or agents that modulate other key signaling pathways in cancer cells.

Infectious Diseases: The pyrimidine core is present in various antiviral, antifungal, and antibacterial agents. nih.govfrontiersin.org New derivatives could be explored for their efficacy against drug-resistant pathogens.

Inflammatory Disorders: Certain pyrimidine-based compounds have shown potential in treating inflammatory conditions. chemicalbook.com

The design of these novel bioactive scaffolds will benefit from a deeper understanding of structure-activity relationships (SAR), which can be elucidated through systematic modification of the this compound core and subsequent biological evaluation. nih.gov

Advancements in Catalysis for Fluorinated Heterocycles

The synthesis of fluorinated heterocycles like this compound often relies on specialized catalytic methods. numberanalytics.commdpi.com Future advancements in catalysis are expected to provide more efficient, selective, and environmentally benign synthetic routes.

Key areas of development include:

Novel Fluorinating Reagents: The development of new, safer, and more selective electrophilic and nucleophilic fluorinating agents will continue to be a priority. mdpi.com

Transition Metal Catalysis: The use of transition metal catalysts, such as those based on palladium, copper, and silver, has been instrumental in the synthesis of fluorinated compounds. numberanalytics.comrsc.org Future research will focus on developing catalysts with higher turnover numbers, broader substrate scope, and the ability to facilitate previously challenging transformations.

Organocatalysis: The use of small organic molecules as catalysts offers an attractive alternative to metal-based systems, often providing high levels of stereoselectivity under mild reaction conditions. mdpi.com The application of organocatalysis to the synthesis and derivatization of fluorinated pyrimidines is a growing area of interest.

Photocatalysis: Light-mediated reactions have emerged as a powerful tool in organic synthesis, enabling unique transformations under mild conditions. numberanalytics.com Photocatalytic methods could be developed for the functionalization of the this compound scaffold.

These catalytic advancements will not only facilitate the synthesis of known derivatives but also enable the creation of entirely new classes of compounds with potentially unique properties.

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery and materials science. nih.govpremierscience.com These computational tools can be applied to the design of novel compounds based on the this compound scaffold in several ways:

Predictive Modeling: AI and ML algorithms can be trained on large datasets of chemical structures and their associated biological activities to build predictive models. nih.govmdpi.com These models can then be used to screen virtual libraries of this compound derivatives and identify candidates with a high probability of being active against a specific target. nih.gov

De Novo Design: Generative models can be used to design entirely new molecules with desired properties. springernature.com By providing the model with a set of constraints, such as a desired binding affinity for a particular protein, it can generate novel chemical structures based on the this compound core.

QSAR and Pharmacophore Mapping: Quantitative structure-activity relationship (QSAR) studies and pharmacophore mapping can help to identify the key structural features that are essential for biological activity. semanticscholar.orgnih.gov This information can then be used to guide the design of more potent and selective analogs.

Synthetic Route Prediction: AI tools are being developed to predict viable synthetic routes for target molecules, which can help chemists to plan and optimize their synthetic strategies. springernature.com

The synergy between computational design and experimental validation will accelerate the discovery and development of new functional molecules derived from this compound. nih.gov

常见问题

Q. What are the most reliable synthetic routes for preparing 4-chloro-2-(trifluoromethyl)pyrimidine, and how can reaction efficiency be optimized?

Methodological Answer: The compound is typically synthesized via chlorination of 2-(trifluoromethyl)pyrimidin-4-ol using agents like N-chlorosuccinimide (NCS) in DMF at 0°C . Optimization involves monitoring reaction progress via TLC and adjusting stoichiometry to minimize byproducts. For example, demonstrates regioselective substitution using pyrazole derivatives, highlighting the importance of temperature control (room temperature) and solvent choice (DMF) to achieve yields up to 78% . Purification via silica gel chromatography with PE/EtOAc (8:2) is recommended .

Q. How can researchers characterize this compound using analytical techniques?

Methodological Answer:

- LCMS/HPLC : Use LCMS (e.g., m/z 197 [M+H]⁺) and reverse-phase HPLC (retention time 0.95 minutes under SMD-TFA05 conditions) to confirm molecular weight and purity .

- NMR : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ resolve structural features, such as aromatic proton signals at δ 9.07 (dd, J = 4.2, 1.8 Hz) and δ 8.62 (s) .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- Wear PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation or skin contact .

- Use sealed containers for storage (-20°C long-term) and dispose of waste via certified hazardous waste services .

Advanced Research Questions

Q. How does regioselectivity impact substitution reactions involving this compound?

Methodological Answer: Regioselectivity is influenced by electronic effects of the trifluoromethyl group. For example, reacting 2,4-dichloro-5-(trifluoromethyl)pyrimidine with pyrazole yields two isomers (1:1 ratio), with substitution favored at the 4-position due to steric and electronic factors. Chromatographic separation (0–40% EtOAc/heptane) isolates the 4-substituted product . Computational modeling (DFT) can predict reactive sites by analyzing charge distribution .

Q. How can computational methods enhance understanding of this compound’s reactivity?

Methodological Answer:

- DFT Calculations : Study HOMO-LUMO gaps and hyperpolarizability to predict electrophilic/nucleophilic sites. used DFT to analyze vibrational spectra and charge distribution in related trifluoromethylated anilines .

- Molecular Docking : Simulate interactions with biological targets (e.g., enzyme active sites) to guide medicinal chemistry applications .

Q. What crystallographic strategies are effective for structural elucidation?

Methodological Answer:

- Use SHELX software for single-crystal X-ray refinement. highlights SHELXL’s robustness for small-molecule structures, with data-to-parameter ratios >18 ensuring accuracy .

- For planar molecules (e.g., pyrimidine derivatives), analyze bond angle distortions (e.g., C6–C5–C8 = 117.5°) to confirm substituent effects .

Q. How can this compound be applied in medicinal chemistry?

Methodological Answer:

- Pharmacophore Design : The trifluoromethyl group enhances metabolic stability and lipophilicity. explores its use in benzamide derivatives targeting receptors .

- Enzyme Inhibition : Incorporate into pyridazine-carboxamide scaffolds (e.g., ) for kinase inhibition studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。